The Structural and Functional Landscape of Azido-PEG2-C2-Boc: A Technical Guide for Drug Development
The Structural and Functional Landscape of Azido-PEG2-C2-Boc: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG2-C2-Boc, a heterobifunctional linker critical in the advancement of targeted protein degradation and bioconjugation strategies. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical architecture, its role in pioneering therapeutic modalities, and detailed protocols for its practical application.
Core Structure and Chemical Identity
Azido-PEG2-C2-Boc is a versatile molecule composed of three key functional components: a terminal azide (B81097) group, a hydrophilic di-ethylene glycol (PEG2) spacer, a two-carbon (C2) alkyl chain, and a tert-butyloxycarbonyl (Boc)-protected amine. This distinct architecture allows for a modular and sequential approach to conjugation, making it a valuable tool in the synthesis of complex biomolecules.
The azide moiety serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The other end of the molecule features a primary amine protected by a Boc group. This protecting group can be readily removed under acidic conditions to reveal the amine, which can then participate in standard amide bond formation with a carboxyl group.
Below is a diagrammatic representation of the Azido-PEG2-C2-Boc structure.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Azido-PEG2-C2-Boc is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1271728-79-0 | [2][3][4] |
| Molecular Formula | C11H21N3O4 | [3] |
| Molecular Weight | 259.30 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | >96% | [5] |
| Storage Conditions | -20°C, dry, sealed |
Applications in Targeted Protein Degradation
The primary application of Azido-PEG2-C2-Boc is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7][8] This innovative approach offers a powerful strategy for therapeutic intervention, particularly for proteins that have been traditionally considered "undruggable."[9]
The Azido-PEG2-C2-Boc linker plays a crucial role in bridging the POI-binding ligand and the E3 ligase-binding ligand in a PROTAC. The flexibility and hydrophilicity of the PEG spacer can improve the solubility and cell permeability of the resulting PROTAC, while the defined length of the linker is a critical parameter for optimizing the formation of a stable ternary complex between the POI and the E3 ligase.[10]
The mechanism of action for a PROTAC synthesized using this linker is illustrated in the following diagram.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using Azido-PEG2-C2-Boc. This protocol is a general guideline and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Synthesis of a PROTAC via CuAAC
This protocol outlines the synthesis of a PROTAC where the POI ligand contains an alkyne group and the E3 ligase ligand has a carboxylic acid functionality.
Step 1: Boc Deprotection of Azido-PEG2-C2-Boc
-
Dissolve Azido-PEG2-C2-Boc (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the deprotected Azido-PEG2-C2-amine salt from Step 1 (1.2 equivalents) to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting azide-linker-E3 ligase ligand conjugate by flash column chromatography.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.1 equivalents) in a suitable solvent system such as a 1:1 mixture of t-butanol and water.
-
To this solution, add a freshly prepared solution of sodium ascorbate (B8700270) (0.3 equivalents) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, the crude PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
The following diagram illustrates the experimental workflow for PROTAC synthesis.
Conclusion
Azido-PEG2-C2-Boc is a highly valuable and versatile heterobifunctional linker that has become an indispensable tool in modern drug discovery and chemical biology. Its well-defined structure, coupled with the robust and efficient chemistries it enables, provides a reliable platform for the construction of complex molecular architectures such as PROTACs. The information and protocols provided in this technical guide are intended to empower researchers to effectively utilize Azido-PEG2-C2-Boc in their efforts to develop novel therapeutics and to further explore the expanding field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG2-C2-Boc | 1271728-79-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Azido-PEG2-t-butyl ester, 1271728-79-0 - Huateng Pharma [en.huatengsci.com]
- 5. precisepeg.com [precisepeg.com]
- 6. ijcrr.com [ijcrr.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
